(7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains several functional groups and structural features that are common in medicinal chemistry. It has a naphthyridine core, which is a nitrogen-containing heterocyclic structure often found in bioactive compounds . The molecule also contains a trifluoromethyl group attached to a phenyl ring, which can influence the molecule’s reactivity and interactions with biological targets . The morpholino group is a common feature in many drugs and can influence solubility and bioavailability .
Molecular Structure Analysis
The molecular structure of this compound is likely to be influenced by the presence of the aromatic naphthyridine and phenyl rings, which could engage in pi stacking interactions. The electronegative trifluoromethyl group could create a polar region in the molecule, influencing its three-dimensional shape and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the aromatic rings and the trifluoromethyl group. The naphthyridine ring, for instance, might undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility and permeability .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The 1,8-naphthyridine core of this compound contributes to its potential as an anticancer agent. Researchers have investigated its effects on cancer cells, aiming to inhibit their growth and proliferation. The compound’s unique structure may interact with specific cellular targets, making it a promising candidate for further study in cancer therapy .
Antimicrobial Properties
The trifluoromethyl group and morpholino moiety in this compound could enhance its antimicrobial activity. Scientists have explored its effectiveness against bacteria, fungi, and other pathogens. By understanding its mechanisms of action, researchers hope to develop novel antimicrobial agents .
Anti-Inflammatory Potential
Inflammation plays a crucial role in various diseases. The compound’s structure suggests that it might modulate inflammatory pathways. Investigating its anti-inflammatory effects could lead to the development of new treatments for inflammatory conditions .
Antioxidant Properties
The presence of heterocyclic rings, including the 1,2,4-triazole scaffold, often correlates with antioxidant activity. Researchers have examined whether this compound can scavenge free radicals and protect cells from oxidative damage. Such properties are relevant in preventing age-related diseases and promoting overall health .
Analgesic Effects
Given its unique structure, this compound might interact with pain receptors or pathways. Studies exploring its analgesic potential could contribute to pain management strategies. Investigating its effects in animal models or cell cultures is essential for further understanding .
Organic Catalyst
The trifluoromethyl group and naphthyridine framework make this compound intriguing for organic synthesis. Researchers have explored its catalytic properties, especially in multicomponent reactions. Understanding its reactivity and selectivity could lead to innovative synthetic methodologies .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[7-methyl-4-[3-(trifluoromethyl)anilino]-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O2/c1-13-5-6-16-18(27-15-4-2-3-14(11-15)21(22,23)24)17(12-25-19(16)26-13)20(29)28-7-9-30-10-8-28/h2-6,11-12H,7-10H2,1H3,(H,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKZXWISRSYFPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC=CC(=C3)C(F)(F)F)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-4-((3-(trifluoromethyl)phenyl)amino)-1,8-naphthyridin-3-yl)(morpholino)methanone |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.